![B1167853 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine CAS No. 1268521-56-7](/img/structure/B1167853.png)
4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine
Übersicht
Beschreibung
4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine is a heterocyclic compound with the molecular formula C7H7ClN4 and a molecular weight of 182.61 g/mol It is characterized by a fused ring system consisting of an imidazole ring and a pyridazine ring
Vorbereitungsmethoden
The synthesis of 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-nitropyridazine with ethylamine, followed by reduction and cyclization steps . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and controlled temperatures.
Analyse Chemischer Reaktionen
4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The imidazole and pyridazine rings can participate in further cyclization reactions to form more complex structures.
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Activity
One of the primary applications of 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine is in the development of anticancer agents. Compounds featuring imidazo[4,5-c]pyridazine scaffolds have been investigated for their ability to inhibit specific kinases involved in cancer progression. For instance, derivatives of this compound have demonstrated selective inhibition of c-Met kinases, which are implicated in various cancers. The compound PF-04217903, a derivative of the triazolo[4,5-b]pyrazine scaffold, exhibited potent inhibition with an IC50 value of 0.005 µM against c-Met kinases, highlighting the potential of similar scaffolds like this compound in anticancer therapy .
Inhibitors of Protein Kinases
The compound has also been explored as a potential inhibitor of CHK1 (Checkpoint Kinase 1), which plays a crucial role in cellular responses to DNA damage. Structure-activity relationship studies have shown that modifications at various positions on the imidazo[4,5-c]pyridazine scaffold can enhance its potency and selectivity against CHK1 while minimizing off-target effects . This makes it a promising candidate for further development as a targeted cancer therapeutic.
Inflammatory Diseases
JAK Inhibition
Recent studies have identified imidazo[4,5-c]pyridazine derivatives as selective inhibitors of Janus kinases (JAKs), particularly JAK1 and TYK2. These kinases are critical in the signaling pathways of various inflammatory diseases. For example, GLPG3667, a derivative targeting TYK2 while exhibiting reduced activity against JAK1 and JAK3, has shown promise in clinical trials for treating moderate-to-severe psoriasis . This indicates that this compound could be further optimized for similar therapeutic applications.
Synthetic Chemistry
Synthesis and Derivatives
The synthesis of this compound involves several steps that can be optimized for yield and purity. Various synthetic routes have been explored to produce this compound efficiently while minimizing by-products. It serves as a key intermediate in the synthesis of other biologically active compounds . The ability to modify the ethyl group or chlorine substituent can lead to diverse derivatives with tailored biological activities.
Antimicrobial Properties
Research has indicated that compounds within this chemical class may also exhibit antimicrobial properties. Preliminary studies suggest that certain derivatives possess significant antibacterial activity, potentially making them candidates for developing new antibiotics . This broadens the scope of applications beyond oncology and inflammatory diseases.
Summary Table: Applications and Activities
Application Area | Activity/Target | Remarks |
---|---|---|
Anticancer | c-Met Kinase Inhibition | Potent inhibitors identified |
Inflammatory Diseases | JAK1/TYK2 Inhibition | Selective inhibitors under clinical evaluation |
Synthetic Chemistry | Key Intermediate | Efficient synthesis routes developed |
Antimicrobial Properties | Antibacterial Activity | Potential new antibiotics |
Wirkmechanismus
The mechanism of action of 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine can be compared with other similar compounds, such as:
7-ethyl-4-(4-fluoro-3-iodophenyl)-7H-imidazo[4,5-c]pyridazine: This compound has a similar core structure but with different substituents, leading to distinct chemical and biological properties.
Pyridazine and Pyridazinone Derivatives: These compounds share the pyridazine ring but differ in their substituents and additional ring systems, resulting in varied pharmacological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical reactivity and biological activity.
Biologische Aktivität
4-Chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and research applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a chloro group and an ethyl substituent on an imidazopyridazine core. This configuration is crucial for its biological activity.
Chemical Formula: CHClN
Target Interactions
This compound interacts with various biological targets, particularly kinases involved in cellular signaling pathways. Notably, it has been shown to modulate the IKK-ε and TBK1 pathways, which activate the NF-kappaB signaling cascade through phosphorylation processes .
Cellular Effects
The compound influences several cellular functions:
- Cell Signaling: Modulates pathways such as MAPK, affecting cell proliferation and survival.
- Gene Expression: Alters transcriptional activity by interacting with transcription factors.
These effects can lead to therapeutic outcomes or cytotoxicity depending on the concentration used.
Stability and Dosage Effects
Research indicates that the stability of this compound varies under different conditions. In vitro studies show that lower doses may provide therapeutic benefits without significant toxicity, while higher doses can induce adverse effects.
Table 1: Dosage Effects in Animal Models
Dosage (mg/kg) | Observed Effect | Toxicity Level |
---|---|---|
1 | Therapeutic effect | Low |
10 | Moderate cellular damage | Moderate |
50 | Severe toxicity | High |
Metabolic Pathways
The metabolism of this compound involves cytochrome P450 enzymes, leading to various metabolites that may have distinct biological activities. Understanding these pathways is essential for predicting pharmacokinetics and potential interactions with other drugs .
Medicinal Chemistry
This compound is explored as a potential pharmacophore for developing drugs targeting specific enzymes and receptors. Its role as a GABA receptor modulator has garnered attention for treating conditions such as pain and anxiety disorders .
Table 2: Research Applications
Application Area | Description |
---|---|
Medicinal Chemistry | Drug design targeting specific receptors |
Materials Science | Development of novel materials with electronic properties |
Biological Studies | Understanding interactions with macromolecules |
Case Studies
- GABA Modulation: A study demonstrated that derivatives of this compound could act as positive allosteric modulators at GABA receptors, enhancing their response to GABA without causing significant side effects in preclinical models .
- Kinase Inhibition: Another research effort focused on the compound's ability to inhibit specific kinases involved in cancer progression, showing promise in reducing tumor growth in animal models.
Eigenschaften
IUPAC Name |
4-chloro-7-ethylimidazo[4,5-c]pyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4/c1-2-12-4-9-6-5(8)3-10-11-7(6)12/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIOFEOYBPQDIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1N=NC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1268521-56-7 | |
Record name | 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.